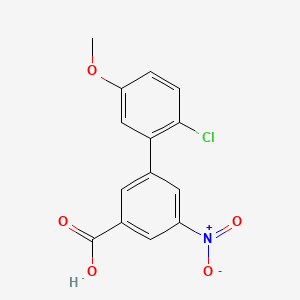

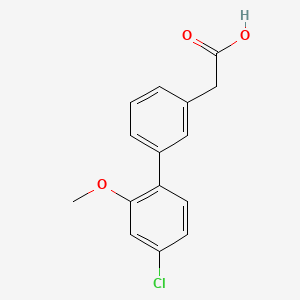

3-(4-Chloro-2-methoxyphenyl)phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

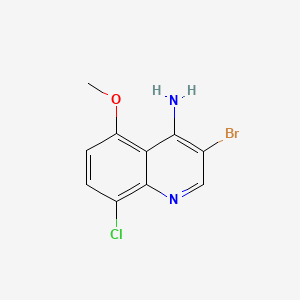

3-(4-Chloro-2-methoxyphenyl)phenylacetic acid is a chemical compound with the CAS number 1334499-92-1 . It has a molecular weight of 276.72 and its IUPAC name is (4’-chloro-2’-methoxy [1,1’-biphenyl]-3-yl)acetic acid .

Molecular Structure Analysis

The molecular formula of this compound is C15H13ClO3 . The InChI code for the compound is 1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.72 . Its IUPAC name is (4’-chloro-2’-methoxy [1,1’-biphenyl]-3-yl)acetic acid . The InChI code for the compound is 1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Regioselective Synthesis

A study demonstrated the regioselective synthesis of a related compound, showcasing the potential for synthesizing specific derivatives of phenylacetic acids, which could be applied to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid for creating targeted molecules with desired properties (Guzei, Gunderson, & Hill, 2010).

Natural Product Derivation

Research on mangrove-derived fungus led to the isolation of phenol derivatives, suggesting that natural product research could be a valuable application area for this compound derivatives (Mei et al., 2020).

Chemical Reactivity and Biological Activity

Antibacterial Activity

A study synthesized oxadiazoles derived from methoxyphenylacetic acid, evaluating their antibacterial activities. This suggests the potential for this compound derivatives to serve as frameworks for developing new antibacterial agents (Kocabalkanli, Ateş, & Ötük, 2001).

Synthesis of Phenylacetic Acids

The efficient carbonylation of benzyl halides to phenylacetic acids under rhodium-catalyzed conditions indicates a synthetic pathway that could be applied to the synthesis of this compound, potentially yielding compounds with significant pharmaceutical applications (Giroux, Nadeau, & Han, 2000).

Drug Discovery and Material Science

Drug-Like Screening Library

Utilizing a fungal metabolite closely related to this compound in generating a drug-like screening library suggests its potential utility in the development of novel pharmaceutical compounds. This approach could be extended to include derivatives of this compound for discovering new therapeutic agents (Kumar et al., 2015).

Comparative Reactivity and Acidity Analysis

A comparative study on halogen substituted phenylacetic acids provides insights into the reactivity and acidity of such compounds, offering a foundation for the synthesis and application of this compound in various scientific fields, including organic synthesis and material science (Srivastava et al., 2015).

Mécanisme D'action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where organic groups are transferred from boron to palladium .

Result of Action

Compounds with similar structures have been reported to exhibit anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be influenced by the reaction conditions .

Propriétés

IUPAC Name |

2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGADCZMYSWFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718576 |

Source

|

| Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334499-92-1 |

Source

|

| Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

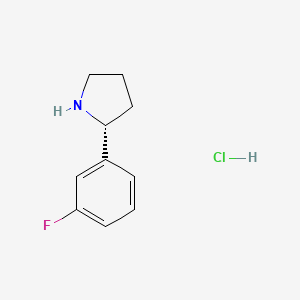

![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)